Cas no 1519919-19-7 (1-methyl-2-(pentan-3-yl)piperazine)

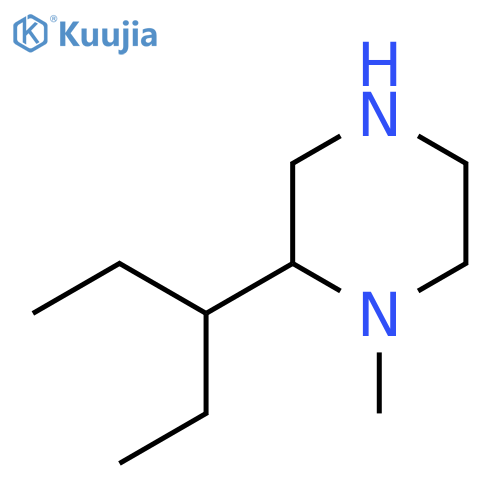

1519919-19-7 structure

商品名:1-methyl-2-(pentan-3-yl)piperazine

1-methyl-2-(pentan-3-yl)piperazine 化学的及び物理的性質

名前と識別子

-

- 1-methyl-2-(pentan-3-yl)piperazine

- EN300-1843767

- 1519919-19-7

-

- インチ: 1S/C10H22N2/c1-4-9(5-2)10-8-11-6-7-12(10)3/h9-11H,4-8H2,1-3H3

- InChIKey: KZERUGWLQZSDFV-UHFFFAOYSA-N

- ほほえんだ: N1(C)CCNCC1C(CC)CC

計算された属性

- せいみつぶんしりょう: 170.178298710g/mol

- どういたいしつりょう: 170.178298710g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 121

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 15.3Ų

1-methyl-2-(pentan-3-yl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1843767-2.5g |

1-methyl-2-(pentan-3-yl)piperazine |

1519919-19-7 | 2.5g |

$2295.0 | 2023-09-19 | ||

| Enamine | EN300-1843767-0.25g |

1-methyl-2-(pentan-3-yl)piperazine |

1519919-19-7 | 0.25g |

$1078.0 | 2023-09-19 | ||

| Enamine | EN300-1843767-0.1g |

1-methyl-2-(pentan-3-yl)piperazine |

1519919-19-7 | 0.1g |

$1031.0 | 2023-09-19 | ||

| Enamine | EN300-1843767-5.0g |

1-methyl-2-(pentan-3-yl)piperazine |

1519919-19-7 | 5g |

$3396.0 | 2023-05-26 | ||

| Enamine | EN300-1843767-10.0g |

1-methyl-2-(pentan-3-yl)piperazine |

1519919-19-7 | 10g |

$5037.0 | 2023-05-26 | ||

| Enamine | EN300-1843767-0.5g |

1-methyl-2-(pentan-3-yl)piperazine |

1519919-19-7 | 0.5g |

$1124.0 | 2023-09-19 | ||

| Enamine | EN300-1843767-1.0g |

1-methyl-2-(pentan-3-yl)piperazine |

1519919-19-7 | 1g |

$1172.0 | 2023-05-26 | ||

| Enamine | EN300-1843767-0.05g |

1-methyl-2-(pentan-3-yl)piperazine |

1519919-19-7 | 0.05g |

$983.0 | 2023-09-19 | ||

| Enamine | EN300-1843767-5g |

1-methyl-2-(pentan-3-yl)piperazine |

1519919-19-7 | 5g |

$3396.0 | 2023-09-19 | ||

| Enamine | EN300-1843767-10g |

1-methyl-2-(pentan-3-yl)piperazine |

1519919-19-7 | 10g |

$5037.0 | 2023-09-19 |

1-methyl-2-(pentan-3-yl)piperazine 関連文献

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

1519919-19-7 (1-methyl-2-(pentan-3-yl)piperazine) 関連製品

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量